Atorvastatin

Description

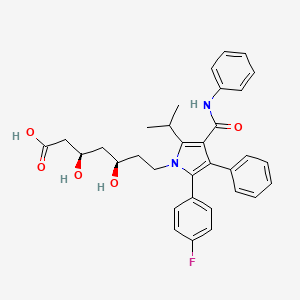

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029868, DTXSID60274003 | |

| Record name | Atorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atorvastatin (Relative Stereo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atorvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble | |

| Record name | Atorvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134523-00-5, 110862-48-1 | |

| Record name | Atorvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134523-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atorvastatin (Relative Stereo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JWA85V8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATORVASTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atorvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159.1 - 190.6 °C | |

| Record name | Atorvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atorvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Atorvastatin's Pleiotropic Mechanisms Beyond HMG-CoA Reductase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of atorvastatin that extend beyond its well-established role as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Emerging evidence highlights the significant "pleiotropic" effects of this compound, which are independent of its lipid-lowering properties and contribute to its broad therapeutic benefits in cardiovascular and other diseases. This document details the anti-inflammatory, immunomodulatory, and antioxidant actions of this compound, focusing on key signaling pathways and providing quantitative data from seminal studies. Detailed experimental protocols are also included to facilitate further research in this area.

Anti-Inflammatory and Immunomodulatory Effects

This compound exerts potent anti-inflammatory and immunomodulatory effects by targeting key signaling pathways involved in the inflammatory cascade. These actions contribute to the stabilization of atherosclerotic plaques and a reduction in vascular inflammation.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation, thereby downregulating the production of inflammatory cytokines and adhesion molecules.

-

Mechanism: this compound's inhibition of isoprenoid synthesis, particularly farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP), prevents the prenylation of small GTP-binding proteins like Rho, Rac, and Ras. This disruption of intracellular signaling cascades ultimately leads to reduced NF-κB activation.[1][2] this compound has been shown to significantly reduce NF-κB activation in a dose-dependent manner in various cell types, including vascular smooth muscle cells and mononuclear cells.[1][2] In angiotensin II (Ang II) and tumor necrosis factor-alpha (TNF-α)-stimulated vascular smooth muscle cells, 10⁻⁷ mol/l of this compound diminished NF-κB activation by 44% and 53%, respectively.[1] This inhibitory effect was reversible with the addition of mevalonate, FPP, and GGPP.[1]

Modulation of Pro-Inflammatory Cytokines

This compound treatment has been consistently associated with a significant reduction in the circulating levels of pro-inflammatory cytokines.

| Cytokine | Study Population | This compound Dose | Duration | % Reduction (vs. Diet/Placebo) | Reference |

| TNF-α | Hypercholesterolemic patients | 20-40 mg/day | 8 weeks | 21.4% (vs. 2.9% with diet) | [3][4] |

| IL-6 | Hypercholesterolemic patients | 20-40 mg/day | 8 weeks | 22.1% (vs. 2.0% with diet) | [3][4] |

| IL-1 | Hypercholesterolemic patients | 20-40 mg/day | 8 weeks | 16.4% (vs. 2.7% with diet) | [3][4] |

| IL-17A | PBMCs from rheumatoid arthritis patients | 10µM (in vitro) | - | Significant reduction (p=0.002) | [5] |

| TNF | PBMCs from rheumatoid arthritis patients | 10µM (in vitro) | - | Significant reduction (p=0.002) | [5] |

| IL-6 | PBMCs from rheumatoid arthritis patients | 10µM (in vitro) | - | Significant reduction (p=0.008) | [5] |

Immunomodulation of T-Cell Activity

This compound can modulate T-cell activation and proliferation, which is a key process in the adaptive immune response and the pathogenesis of autoimmune diseases.

-

Mechanism: this compound has been shown to down-regulate the expression of Major Histocompatibility Class II (MHC II) antigens on peripheral T cells.[6] In one study, 14 days of treatment with 20 mg of this compound led to a significant down-regulation of HLA-DR and CD38 activation markers on these cells.[6]

Enhancement of Endothelial Function

This compound improves endothelial function, a critical factor in maintaining vascular health, primarily through the upregulation of endothelial nitric oxide synthase (eNOS) and the inhibition of the Rho kinase pathway.

Upregulation of eNOS Expression and Activity

Endothelial nitric oxide (NO) is a crucial signaling molecule with vasodilatory, anti-inflammatory, and anti-thrombotic properties. This compound enhances the bioavailability of NO by increasing the expression and activity of eNOS.

-

Mechanism: The inhibition of GGPP by this compound prevents the activation of the small GTPase RhoA, which is a negative regulator of eNOS expression.[7] This leads to an increase in eNOS mRNA and protein levels. In human umbilical vein endothelial cells (HUVECs), 24-hour treatment with this compound resulted in a significant 218% increase in eNOS protein expression compared to control samples.[8] In healthy subjects, this compound increased eNOS mRNA content from 0.56±0.05 to 0.62±0.05.[9]

Inhibition of the RhoA/Rho Kinase (ROCK) Pathway

The RhoA/ROCK pathway plays a significant role in various cellular processes implicated in cardiovascular disease, including vasoconstriction, inflammation, and fibrosis. This compound has been shown to be a potent inhibitor of this pathway.

-

Mechanism: By depleting isoprenoid precursors, this compound prevents the geranylgeranylation and subsequent activation of RhoA. This leads to the inhibition of its downstream effector, ROCK. In a clinical study with patients having stable atherosclerosis, high-dose this compound (80 mg/d) for 28 days significantly reduced ROCK activity compared to placebo (p=0.002).[10][11] This inhibition was rapid, becoming statistically significant within 14 days of treatment.[10]

Attenuation of Oxidative Stress

This compound exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

Reduction of Oxidative Stress Markers

This compound treatment leads to a decrease in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).

| Marker | Model | This compound Treatment | Outcome | Reference |

| MDA | Rat heart ischemia/reperfusion | - | Significantly decreased compared to the ischemia/reperfusion group. | [12] |

| SOD | Rat heart ischemia/reperfusion | - | Significantly elevated compared to the ischemia/reperfusion group. | [12] |

| 8-isoprostane | Hyperlipidemic patients | 10 mg/day for 4 weeks | Reduced from 225±99 to 178±75 ng/g creatinine. | [13] |

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. This compound has been shown to activate this pathway, which can contribute to its protective effects.

-

Mechanism: this compound can induce the phosphorylation and activation of Akt. In a study on rats, this compound administration led to an increased phosphorylation of Akt in the soleus muscle.[14] However, the effects on the PI3K/Akt pathway can be cell-type dependent, with some studies showing a decrease in Akt phosphorylation in other contexts.[14]

Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is critical in tissue remodeling and is implicated in the instability of atherosclerotic plaques. This compound can modulate the expression and activity of MMPs.

-

Mechanism: this compound has been shown to downregulate the expression of MMP-2 and MMP-9. In human umbilical vein endothelial cells (HUVECs), this compound significantly decreased baseline MMP-2 levels and attenuated the PMA-induced increase in MMP-9 levels.[15] In a clinical study involving patients undergoing glial tumor resection, this compound treatment (40 mg twice daily for 3 weeks) resulted in a significant reduction in plasma MMP-9 concentration two weeks after surgery (p = 0.048).[16]

Experimental Protocols

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of Akt and other downstream targets of the PI3K/Akt pathway.

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., HUVECs, vascular smooth muscle cells) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[17]

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or specific cells of interest) in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations in the presence or absence of an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on T-cell proliferation.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Isolation (Optional): For a more specific analysis, isolate CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

CFSE Staining: Resuspend the cells in PBS and stain with carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).

-

Cell Culture and Treatment: Plate the CFSE-labeled cells in a 96-well plate and treat with various concentrations of this compound.

-

Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity with each cell division.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index.[20]

Visualizations of Signaling Pathways and Workflows

This compound's Inhibition of the RhoA/ROCK Pathway

Caption: this compound inhibits HMG-CoA reductase, leading to reduced GGPP and subsequent inhibition of the RhoA/ROCK pathway.

This compound's Modulation of the PI3K/Akt and NF-κB Pathways

Caption: this compound can activate the PI3K/Akt pathway, leading to increased NO production, and inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Experimental Workflow for Western Blot Analysis

Caption: A generalized workflow for performing Western blot analysis to assess protein expression and phosphorylation.

References

- 1. This compound reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. This compound reduces proinflammatory markers in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits IL-17A, TNF, IL-6, and IL-10 in PBMC cultures from patients with severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Statin-induced immunomodulatory effects on human T cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced endothelial nitric oxide synthase expression in endothelial cells is mediated by endoglin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Statins inhibit Rho kinase activity in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates inflammation and oxidative stress induced by ischemia/reperfusion in rat heart via the Nrf2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Skeletal muscle fibre type-dependent effects of this compound on the PI3K/Akt/mTOR signalling pathway and atrophy-related genes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of statins on matrix metalloproteinases and their endogenous inhibitors in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on plasma matrix metalloproteinase-9 concentration after glial tumor resection; a randomized, double blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 18. apjai-journal.org [apjai-journal.org]

- 19. This compound Alleviates Experimental Diabetic Cardiomyopathy by Regulating the GSK-3β-PP2Ac-NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High concentrations of this compound reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

Atorvastatin's Pleiotropic Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pleiotropic effects of atorvastatin on inflammation, moving beyond its well-established lipid-lowering properties. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction: Beyond Cholesterol Reduction

This compound, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. However, a growing body of evidence highlights its significant anti-inflammatory properties, which contribute to its cardiovascular benefits.[1] These effects, independent of its action on 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, are termed "pleiotropic." This guide delves into the mechanisms and clinical evidence of this compound's impact on key inflammatory markers and signaling pathways.

Quantitative Impact on Inflammatory Markers

This compound has been shown to significantly reduce the levels of several key inflammatory markers in various patient populations. The following tables summarize the quantitative data from notable clinical studies.

Table 1: Effect of this compound on High-Sensitivity C-Reactive Protein (hs-CRP)

| Study / Population | This compound Dose | Treatment Duration | Baseline hs-CRP (mg/L) | Post-Treatment hs-CRP (mg/L) | Percentage Reduction | p-value | Reference |

| MIRACL (Acute Coronary Syndrome) | 80 mg/day | 16 weeks | Markedly elevated | 34% lower than placebo | -83% (vs. -74% in placebo) | <0.0001 | [2][3] |

| ACS Patients | 20 mg/day | 3 months | Statistically significant high | Not specified | 83.6% | <0.001 | [4] |

| High-Risk Non-ACS Patients | 20 mg/day | 3 months | Statistically significant high | Not specified | 62.4% | <0.001 | [4] |

| Type 2 Diabetes | 10 mg/day | 1 year | Not specified | Net 32% lower than placebo | Not specified | <0.0001 | [5] |

| Metabolic Syndrome | 80 mg/day | Not specified | Not specified | Significant decrease | Not specified | Not specified | [6] |

Table 2: Effect of this compound on Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α)

| Study / Population | This compound Dose | Treatment Duration | Inflammatory Marker | Outcome | p-value | Reference |

| MIRACL (Acute Coronary Syndrome) | 80 mg/day | 16 weeks | IL-6 | No significant reduction | 0.3 | [2][3] |

| Septic Shock | 40 mg/day | 7 days | IL-6 | Significant decreasing trend | Not specified | [7] |

| Septic Shock | 40 mg/day | 7 days | TNF-α | Significant decreasing trend | Not specified | [7] |

| Chronic Kidney Disease | Not specified | Not specified | TNF-α | Reduced levels | Not specified | [8] |

| Traumatic Brain Injury (mouse model) | 10 mg/kg/day (LipoStatin) | 5 days | TNF-α mRNA | Significantly downregulated | <0.001 | [9] |

| Traumatic Brain Injury (mouse model) | 10 mg/kg/day (LipoStatin) | 5 days | TNF-α protein | Significantly reduced | <0.001 | [9] |

Table 3: Effect of this compound on Monocyte Chemoattractant Protein-1 (MCP-1)

| Study / Population | This compound Dose | Treatment Duration | Baseline MCP-1 (pg/mL) | Post-Treatment MCP-1 (pg/mL) | Key Finding | Reference |

| Acute Coronary Syndrome | 10 mg/day | 4 weeks | 101 (60-178) | 45 (29-91) | Significantly further reduced plasma MCP-1 concentrations compared with conventional therapy alone. | [10] |

| Carotid Atherosclerosis | 80 mg/day | 1 month | Not specified | Not specified | Impaired MCP-1 mRNA expression in PBMCs. | [11] |

| Radiation-Induced Enteropathy (mouse model) | Not specified | Not specified | Markedly elevated | Reduced expression | This compound alleviates inflammatory responses by regulating PAI-1 production. | [12] |

| White Adipocytes (in vitro) | Increasing concentrations | Not specified | Not specified | Not specified | Decreased MCP-1 mRNA and protein secretion. | [13] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4) mediated activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system, and its activation leads to a pro-inflammatory response. This compound has been shown to interfere with this pathway at multiple points.

References

- 1. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. High-dose this compound enhances the decline in inflammatory markers in patients with acute coronary syndromes in the MIRACL study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmedicine.com [ijmedicine.com]

- 5. Effect of this compound on C-reactive protein and benefits for cardiovascular disease in patients with type 2 diabetes: analyses from the Collaborative this compound Diabetes Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The Effects of this compound on Inflammatory Responses and Mortality in Septic Shock: A Single-center, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound reduces plasma MCP-1 in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound Inhibits Endothelial PAI-1-Mediated Monocyte Migration and Alleviates Radiation-Induced Enteropathy [mdpi.com]

- 13. researchgate.net [researchgate.net]

Atorvastatin's Role in Modulating Endothelial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis and subsequent cardiovascular diseases. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, has demonstrated profound effects on endothelial function that extend beyond its lipid-lowering properties. These pleiotropic effects include the enhancement of nitric oxide bioavailability, modulation of inflammatory responses, and mobilization of endothelial progenitor cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in modulating endothelial function, supported by quantitative data from clinical studies and detailed experimental protocols for key assessment methodologies. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interactions involved.

Introduction

The vascular endothelium is a dynamic monolayer of cells lining the interior surface of blood vessels, acting as a critical regulator of vascular tone, inflammation, thrombosis, and cell growth. Endothelial dysfunction, characterized by a shift in the endothelial phenotype towards a pro-inflammatory and pro-thrombotic state, is a hallmark of many cardiovascular diseases. A key feature of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties.

This compound, a synthetic lipid-lowering agent, competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its primary therapeutic benefit lies in reducing low-density lipoprotein cholesterol (LDL-C) levels, a growing body of evidence highlights its "pleiotropic" effects on the vasculature. These non-lipid-mediated actions of this compound directly target the endothelium, contributing significantly to its cardiovascular protective effects. This guide delves into the core mechanisms through which this compound modulates endothelial function, providing researchers and drug development professionals with a detailed understanding of its multifaceted vascular benefits.

Core Mechanisms of this compound in Modulating Endothelial Function

Enhancement of Nitric Oxide Bioavailability

This compound improves endothelial function primarily by increasing the production and bioavailability of nitric oxide (NO). This is achieved through multiple mechanisms:

-

Upregulation and Activation of endothelial Nitric Oxide Synthase (eNOS): this compound has been shown to increase the expression and activity of eNOS, the enzyme responsible for producing NO in endothelial cells. This effect is mediated, in part, by the inhibition of the isoprenylation of small GTP-binding proteins like RhoA.[1]

-

Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway: The synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is downstream of HMG-CoA reductase. This compound's inhibition of this pathway prevents the geranylgeranylation and subsequent activation of RhoA.[2] Activated RhoA, through its effector ROCK, destabilizes eNOS mRNA and promotes its degradation. By inhibiting the RhoA/ROCK pathway, this compound increases eNOS mRNA stability and protein expression, leading to enhanced NO production.[2]

-

Activation of the PI3K/Akt Pathway: this compound can also activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1] Akt phosphorylates eNOS at Ser1177, leading to its activation and increased NO production.[1]

-

Reduction of Asymmetric Dimethylarginine (ADMA): Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of eNOS. Some studies suggest that statin therapy can lead to a reduction in plasma ADMA levels, thereby disinhibiting eNOS and increasing NO production.[3] However, clinical trial data on this effect of this compound have been inconsistent.[4][5][6]

Anti-inflammatory Effects

Chronic inflammation is a key driver of endothelial dysfunction and atherosclerosis. This compound exerts potent anti-inflammatory effects on the endothelium:

-

Reduction of Pro-inflammatory Cytokines and Chemokines: this compound has been shown to decrease the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9] It can also attenuate the expression of chemokines, which are involved in the recruitment of inflammatory cells to the vessel wall.

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade within endothelial cells.

-

Reduction of C-reactive Protein (CRP): C-reactive protein (CRP) is a sensitive marker of systemic inflammation and an independent predictor of cardiovascular events. Numerous clinical trials have demonstrated that this compound significantly reduces plasma CRP levels, an effect that is independent of its LDL-lowering capacity.[10][11][12]

Modulation of Endothelial Progenitor Cells (EPCs)

Endothelial progenitor cells (EPCs) are bone marrow-derived cells that can differentiate into mature endothelial cells and contribute to the repair and regeneration of the endothelium.

-

Mobilization and Increased Number of Circulating EPCs: Clinical studies have consistently shown that this compound treatment increases the number of circulating EPCs.[13][14][15][16] This mobilization from the bone marrow is thought to enhance the endogenous repair capacity of the endothelium.

-

Improved EPC Function: Beyond increasing their numbers, this compound may also improve the functional activities of EPCs, such as their migration and incorporation into sites of vascular injury.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative effects of this compound on key markers of endothelial function from various clinical trials.

Table 1: Effect of this compound on Flow-Mediated Dilation (FMD)

| Study Population | This compound Dose | Treatment Duration | Baseline FMD (%) | Post-treatment FMD (%) | p-value |

| Patients with HFpEF[17] | 20 mg/day | 30 days | 3.33 ± 2.13 | 5.23 ± 1.35 | < 0.01 |

| Type 2 Diabetic Patients[18] | 10 mg/day | 4 weeks | 7.7 | 18.3 | < 0.05 |

| Type 2 Diabetic Patients[19] | 20 mg/day | 30 weeks | 4.11 ± 1.05 | 3.01 ± 1.27 | 0.46 |

| Ischemic Heart Failure Patients[15] | 40 mg/day | 4 weeks | - | Significant Improvement | 0.001 |

Table 2: Effect of this compound on C-reactive Protein (CRP)

| Study Population | This compound Dose | Treatment Duration | Baseline CRP (mg/L) | Post-treatment CRP (mg/L) | Net Change vs. Placebo (%) | p-value |

| Patients with or at risk for CHD[10] | Various | 3 months | >1.34 | Significant Decrease | -32 to -36 | < 0.001 |

| Type 2 Diabetic Patients[11][20] | 10 mg/day | 1 year | - | - | -32 | < 0.0001 |

| Patients with Combined Hyperlipidemia[12] | 80 mg/day | 8 weeks | 2.70 (median) | 1.76 (median) | - | 0.12 |

| Patients with Dyslipidemia or CHD[21] | 80 mg/day | - | - | - | Significant Reduction | - |

Table 3: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Study Population | This compound Dose | Treatment Duration | Result | p-value |

| TNF-α | Ischemic Heart Failure Patients[15] | 40 mg/day | 4 weeks | Significant Reduction | 0.01 |

| TNF-α | Rheumatoid Arthritis Patients (in vitro)[8] | 10µM | - | Significant Reduction | 0.002 |

| IL-6 | Rheumatoid Arthritis Patients (in vitro)[8] | 10µM | - | Significant Reduction | 0.008 |

| IL-6 | Major Depressive Disorder Patients[9] | High Dose | - | Significant Reduction | 0.018 |

Table 4: Effect of this compound on Endothelial Progenitor Cells (EPCs)

| Study Population | This compound Dose | Treatment Duration | Result | p-value |

| Patients Post-Cardiac Surgery[13] | - | 3 weeks | >4-fold increase from baseline | - |

| Patients Undergoing PCI[14] | 80 mg/day | 3 days | 3.5-fold increase | < 0.05 |

| Stable Coronary Artery Disease Patients[16] | 40 mg/day | 4 weeks | ~3-fold increase | - |

| Ischemic Heart Failure Patients[15] | 40 mg/day | 4 weeks | Significant Increase | 0.002 |

Table 5: Effect of this compound on Asymmetric Dimethylarginine (ADMA)

| Study Population | This compound Dose | Treatment Duration | Result |

| Non-ischemic Heart Failure Patients[6] | 40 mg/day | 6 weeks | No significant change |

| Middle-aged Men[4] | 40 mg/day | 8 weeks | No significant change |

| Mild Hypercholesterolemia Patients[5] | 40 mg/day | 8 weeks | No significant change |

| Ischemic Stroke Patients[3] | 10 mg/day | - | Significant Decrease |

Table 6: Effect of this compound on Rho-Kinase (ROCK) Activity

| Study Population | This compound Dose | Treatment Duration | Result | p-value (vs. Placebo) |

| Patients with Stable Atherosclerosis[22][23] | 80 mg/day | 28 days | Significant Reduction | 0.002 |

Detailed Experimental Protocols

Assessment of Endothelial-Dependent Vasodilation: Flow-Mediated Dilation (FMD)

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. A temporary occlusion of the brachial artery induces reactive hyperemia upon release, leading to increased shear stress on the endothelium. Healthy endothelial cells respond by producing NO, causing the artery to dilate. The extent of this dilation is a measure of endothelial function.

Protocol:

-

Patient Preparation:

-

Patients should fast for at least 8-12 hours prior to the measurement.

-

Abstain from caffeine, alcohol, and smoking for at least 12 hours.

-

Avoid strenuous exercise on the day of the measurement.

-

Medications known to affect vascular function should be withheld for an appropriate period, as clinically feasible.

-

The patient should rest in a quiet, temperature-controlled room for at least 15-20 minutes before the procedure.

-

-

Image Acquisition:

-

The patient lies in a supine position with the arm extended and supported.

-

A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used.

-

The brachial artery is imaged in a longitudinal section, 2-15 cm above the antecubital fossa.

-

Baseline images and Doppler flow velocity are recorded for at least 1 minute.

-

-

Induction of Reactive Hyperemia:

-

A blood pressure cuff is placed on the forearm, distal to the imaged segment of the artery.

-

The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes.

-

-

Post-Occlusion Measurement:

-

The cuff is rapidly deflated.

-

Continuous recording of the brachial artery diameter and blood flow velocity is performed for at least 3 minutes post-deflation.

-

-

Data Analysis:

-

The baseline brachial artery diameter is measured as the average of three to five cardiac cycles.

-

The peak post-deflation diameter is identified.

-

FMD is calculated as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Quantification of Endothelial Progenitor Cells (EPCs) by Flow Cytometry

Principle: Circulating EPCs are identified and quantified based on the expression of specific cell surface markers using multi-color flow cytometry.

Protocol:

-

Sample Collection and Preparation:

-

Collect peripheral blood in EDTA-containing tubes.

-

Process the samples within 2-4 hours of collection.

-

Perform red blood cell lysis using a lysis buffer.

-

Wash the remaining cells with phosphate-buffered saline (PBS).

-

-

Antibody Staining:

-

Resuspend the cell pellet in a staining buffer.

-

Add a cocktail of fluorescently-labeled monoclonal antibodies against specific EPC markers. A common panel includes:

-

CD34 (a hematopoietic stem and progenitor cell marker)

-

CD133 (a marker for primitive hematopoietic and progenitor cells)

-

VEGFR-2 (KDR) (a key receptor for vascular endothelial growth factor)

-

CD45 (a pan-leukocyte marker, used to gate out mature leukocytes).

-

-

Incubate the cells with the antibodies in the dark at 4°C for 30 minutes.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD45-dim/low population to exclude mature leukocytes.

-

Within the CD45-dim population, identify cells that are double-positive for CD34 and VEGFR-2, or triple-positive for CD34, CD133, and VEGFR-2.

-

The number of EPCs is typically expressed as the number of cells per million mononuclear cells or as an absolute count per microliter of blood.

-

Measurement of Inflammatory Markers by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For inflammatory markers like CRP, TNF-α, and IL-6, a sandwich ELISA is commonly used.

Protocol (General for Sandwich ELISA):

-

Plate Coating:

-

A 96-well microplate is coated with a capture antibody specific for the target inflammatory marker.

-

The plate is incubated to allow the antibody to bind to the surface and then washed.

-

-

Sample and Standard Incubation:

-

Standards with known concentrations of the target marker and the patient samples (serum or plasma) are added to the wells.

-

The plate is incubated, allowing the target marker to bind to the capture antibody.

-

The plate is washed to remove unbound substances.

-

-

Detection Antibody Incubation:

-

A detection antibody, also specific for the target marker but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

-

The plate is incubated, allowing the detection antibody to bind to the captured target marker.

-

The plate is washed to remove unbound detection antibody.

-

-

Substrate Addition and Signal Detection:

-

A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a color change.

-

A stop solution is added to terminate the reaction.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of the inflammatory marker in the patient samples is determined by interpolating their absorbance values on the standard curve.

-

Assessment of eNOS Activity

Principle: eNOS activity is commonly measured by quantifying the conversion of L-arginine to L-citrulline. A radioactive isotope of L-arginine is often used for this purpose.

Protocol (L-arginine to L-citrulline conversion assay):

-

Cell/Tissue Lysate Preparation:

-

Endothelial cells or tissue homogenates are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysate is determined.

-

-

Reaction Mixture:

-

A reaction mixture is prepared containing the cell lysate, L-[¹⁴C]arginine (or L-[³H]arginine), and cofactors required for eNOS activity (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

-

Incubation:

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Separation of L-citrulline:

-

The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine using cation-exchange chromatography.

-

-

Quantification:

-

The amount of radioactivity in the L-citrulline fraction is measured using a scintillation counter.

-

eNOS activity is expressed as the amount of L-citrulline produced per milligram of protein per minute.

-

Measurement of Asymmetric Dimethylarginine (ADMA)

Principle: ADMA levels in plasma or serum are typically measured using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection, or by using a competitive ELISA.

Protocol (General for HPLC-based methods):

-

Sample Preparation:

-

Plasma or serum samples are collected.

-

Proteins are precipitated and removed.

-

The sample may undergo derivatization to enhance detection.

-

-

Chromatographic Separation:

-

The prepared sample is injected into an HPLC system.

-

ADMA is separated from other amino acids and interfering substances on a chromatographic column.

-

-

Detection and Quantification:

-

The concentration of ADMA is determined using a detector (e.g., mass spectrometer or fluorescence detector).

-

Quantification is achieved by comparing the peak area of ADMA in the sample to that of a known standard.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound's Endothelial Effects

References

- 1. mdpi.com [mdpi.com]

- 2. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Statin treatment decreased serum asymmetric dimethylarginine (ADMA) levels in ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetrical dimethylarginine (ADMA) and risk of acute coronary events. Does statin treatment influence plasma ADMA levels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of high-dose statin treatment on plasma concentrations of endogenous nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on plasma levels of asymmetric dimethylarginine in patients with non-ischaemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates the production of IL-1β, IL-6, and TNF-α in the hippocampus of an amyloid β1-42-induced rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits IL-17A, TNF, IL-6, and IL-10 in PBMC cultures from patients with severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effect of a high dose this compound as added-on therapy on symptoms and serum AMPK/NLRP3 inflammasome and IL-6/STAT3 axes in patients with major depressive disorder: randomized controlled clinical study [frontiersin.org]

- 10. Short-term effects of this compound on C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on C-reactive protein and benefits for cardiovascular disease in patients with type 2 diabetes: analyses from the Collaborative this compound Diabetes Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Pre-procedural this compound mobilizes endothelial progenitor cells: clues to the salutary effects of statins on healing of stented human arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound treatment improves endothelial function through endothelial progenitor cells mobilization in ischemic heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ajmc.com [ajmc.com]

- 18. Low‐Dose Statin Therapy Improves Endothelial Function in Type 2 Diabetic Patients With Normal Serum Total Cholesterol: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Randomized trial of this compound in improving endothelial function in diabetics without prior coronary disease and having average cholesterol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]

- 22. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Statins inhibit Rho kinase activity in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atorvastatin's Interaction with Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily known for its lipid-lowering effects. However, a growing body of evidence highlights its pleiotropic effects, particularly its significant impact on oxidative stress pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's influence on oxidative stress is multifaceted, primarily revolving around its ability to inhibit the production of reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. The primary mechanism of action involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This inhibition not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates, which are crucial for the activation of small GTP-binding proteins like Rac1, a key component of NADPH oxidase.[1]

Impact on Key Oxidative Stress Pathways

NADPH Oxidase Inhibition

NADPH oxidases are a major source of ROS in the vasculature. This compound has been shown to inhibit NADPH oxidase activity, thereby reducing superoxide (B77818) production.[2][3] This inhibition is achieved, in part, by preventing the membrane translocation of Rac1, a critical step for NADPH oxidase activation.[4] Studies have demonstrated that this compound treatment can lead to a significant reduction in the expression of NADPH oxidase subunits, such as gp91phox and p47phox.[5][6]

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

This compound upregulates the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO).[7][8] NO is a potent vasodilator and also possesses antioxidant properties. By increasing NO bioavailability, this compound helps to counteract the detrimental effects of ROS. This upregulation of eNOS is partly mediated by the Akt/NF-κB pathway.[9]

Modulation of Antioxidant Enzyme Activity

This compound has been shown to positively influence the activity of several key antioxidant enzymes:

-

Superoxide Dismutase (SOD): Some studies indicate that this compound can increase SOD activity, which catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen.[10][11]

-

Catalase: this compound can upregulate the expression and activity of catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen.[4]

-

Glutathione (B108866) Peroxidase (GPx): this compound treatment has been associated with increased GPx activity, which plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides.[10]

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[10][11][12] However, some conflicting reports suggest that in certain cell types, like HepG2 cells, this compound might inhibit the Nrf2 pathway, indicating a context-dependent effect.[3][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress as reported in several studies.

| Parameter | Organism/Cell Line | This compound Dose/Concentration | Duration of Treatment | Observed Effect | Reference |

| Malondialdehyde (MDA) | Hypercholesterolemic Patients | 10 mg/day | 8 weeks | 44% reduction in MDA-modified LDL | [14] |

| Patients with Polycystic Ovary Syndrome | 20 mg/day | 3 months | Significant decrease from 0.29 to 0.25 µmol/liter | [15] | |

| Rat Heart (Ischemia/Reperfusion) | Not specified | Not specified | Significant decrease in MDA content | [10] | |

| Superoxide Dismutase (SOD) | Rat Heart (Ischemia/Reperfusion) | Not specified | Not specified | Significant increase in SOD activity | [10] |

| Glutathione Peroxidase (GPx) | Rat Heart (Ischemia/Reperfusion) | Not specified | Not specified | Significant increase in GPx activity | [10] |

| Catalase | Spontaneously Hypertensive Rats | Not specified | 30 days | Increased aortic catalase expression | [4] |

| NADPH Oxidase Activity | MCAO Rats | 10 mg/kg | Before MCAO | Significant reduction in penumbral NADPH oxidase activity | [3] |

| eNOS mRNA | Normocholesterolemic Mice | 10 mg/kg | 14 days | Dose-dependent upregulation in aortas and thrombocytes | [8] |

| S-nitrosylated proteins | Endothelial cells | 0.1 μmol/L | Not specified | 206±30% increase | [16] |

| Thioredoxin activity | Endothelial cells | Not specified | Not specified | 157±9% increase | [16] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of oxidative stress.

Caption: this compound inhibits NADPH oxidase by reducing Rac1 activation.

Caption: this compound upregulates eNOS activity via the PI3K/Akt pathway.

Caption: this compound promotes the Nrf2-mediated antioxidant response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on oxidative stress.

Measurement of Malondialdehyde (MDA) using TBARS Assay

Principle: Malondialdehyde (MDA), a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.

-

Reaction Mixture: To 500 µL of the sample supernatant, add 2.5 mL of TBA Working Reagent (containing thiobarbituric acid in an acidic solution).

-

Incubation: Heat the mixture in a water bath at 75-90°C for a specified time (e.g., 60 minutes).

-

Cooling and Centrifugation: Cool the tubes to room temperature and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.[9]

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by a superoxide anion. The rate of reduction is linearly related to the xanthine (B1682287) oxidase (XO) activity and is inhibited by SOD. The inhibition of WST-1 reduction is a measure of SOD activity.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.

-

Reaction Wells: In a 96-well plate, add the sample, WST Working Solution, and Enzyme Working Solution (containing xanthine oxidase). Include blank wells with dilution buffer instead of the enzyme.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition of the WST-1 reduction by the sample compared to the control (without SOD). One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.[6][17]

Catalase Activity Assay

Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The remaining H₂O₂ reacts with a chromogenic probe in the presence of horseradish peroxidase (HRP) to produce a colored product. The absorbance of this product is inversely proportional to the catalase activity.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction: In a 96-well plate, add the sample and Hydrogen Peroxide Working Solution. Incubate for a short period (e.g., 1 minute).

-

Stopping the Reaction: Add a catalase quencher to stop the enzymatic reaction.

-

Color Development: Add the Chromogenic Working Solution (containing the probe and HRP) and incubate for 15 minutes.

-

Measurement: Measure the absorbance at 520 nm.

-

Quantification: Calculate catalase activity based on a standard curve generated with known concentrations of H₂O₂.[8][13]

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide, and the resulting oxidized glutathione (GSSG) is reduced back to glutathione (GSH) by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Mixture: In a 96-well plate, add the sample, Assay Buffer, Co-Substrate Mixture (containing GSH and GR), and NADPH.

-

Initiation of Reaction: Initiate the reaction by adding the hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide).

-

Measurement: Immediately read the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.

-

Calculation: Calculate GPx activity from the rate of decrease in absorbance, using the molar extinction coefficient of NADPH.[5][7]

Western Blot for Phosphorylated Akt (p-Akt)

Principle: This technique is used to detect the phosphorylation status of Akt, a key kinase in signaling pathways. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of Akt.

Protocol:

-

Protein Extraction: Lyse cells treated with or without this compound in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the p-Akt signal.[18][19]

Measurement of Superoxide using Lucigenin-Enhanced Chemiluminescence

Principle: Lucigenin (B191737) is a chemiluminescent probe that emits light upon reaction with superoxide radicals. The intensity of the light emitted is proportional to the amount of superoxide produced.

Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell suspensions.

-

Measurement: In a luminometer, add the sample to a buffer containing lucigenin (typically at a low concentration, e.g., 5 µM, to avoid auto-oxidation).

-

Data Acquisition: Record the chemiluminescence signal over time.

-

Specificity Control: To confirm that the signal is specific to superoxide, perform parallel measurements in the presence of superoxide dismutase (SOD), which should quench the signal.[1][3]

Experimental Workflow Diagram

Caption: General workflow for studying this compound's effects on oxidative stress.

Conclusion

This compound exerts significant antioxidant effects through a variety of mechanisms, including the inhibition of ROS-producing enzymes, enhancement of antioxidant enzyme activity, and modulation of key signaling pathways like Nrf2 and PI3K/Akt. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the pleiotropic effects of this compound and its potential therapeutic applications beyond lipid-lowering. Further research is warranted to fully elucidate the context-dependent nature of these effects and to translate these findings into novel clinical strategies.

References

- 1. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eaglebio.com [eaglebio.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. nwlifescience.com [nwlifescience.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. raybiotech.com [raybiotech.com]

- 8. fn-test.com [fn-test.com]

- 9. ethosbiosciences.com [ethosbiosciences.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. zellx.de [zellx.de]

- 13. raybiotech.com [raybiotech.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. nwlifescience.com [nwlifescience.com]

- 17. assaygenie.com [assaygenie.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Atorvastatin's Dichotomous Influence on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily known for its cholesterol-lowering effects. However, a growing body of evidence reveals its significant modulatory role in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, metabolism, and inflammation. This technical guide provides an in-depth analysis of the multifaceted and often paradoxical influence of this compound on the PI3K/Akt pathway. It summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and offers visual representations of the signaling cascades and experimental workflows. The evidence suggests that this compound's effect—be it activation or inhibition—is highly context-dependent, varying with cell type, concentration, and the surrounding physiological or pathological environment. Understanding this dualistic action is paramount for researchers in oncology, neurology, and cardiovascular medicine seeking to leverage this compound's pleiotropic effects.

Introduction: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central conduit for extracellular signals to regulate a myriad of intracellular processes. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or cytokines. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2).

Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating key cellular functions:

-

Cell Survival: Akt inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.

-

Cell Proliferation and Growth: Akt promotes cell cycle progression and protein synthesis through the activation of mTORC1 and the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β).

-

Metabolism: Akt plays a crucial role in glucose metabolism by promoting glucose uptake and glycogen synthesis.

-

Angiogenesis and Inflammation: The pathway is also implicated in the regulation of blood vessel formation and inflammatory responses.

Dysregulation of the PI3K/Akt pathway is a hallmark of numerous diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders.

This compound's Interaction with the PI3K/Akt Pathway: A Dual Role

This compound's influence on the PI3K/Akt pathway is not monolithic; it can either activate or inhibit the pathway depending on the specific cellular and experimental context. This dualistic nature is a critical consideration for researchers.

Upstream Mechanisms of this compound's Action

This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is responsible for the synthesis of cholesterol and various non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho.

The modulation of protein prenylation is a key upstream event through which this compound influences the PI3K/Akt pathway[1]. By depleting isoprenoids, this compound can inhibit the membrane localization and activation of Ras, a key upstream activator of PI3K[2].

Another important upstream target is the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt pathway. PTEN dephosphorylates PIP3, thereby terminating PI3K signaling. Several studies have shown that this compound can upregulate PTEN expression or activity, leading to the inhibition of the PI3K/Akt pathway[3][4][5]. Conversely, in some contexts, this compound has been shown to prevent the oxidation and inactivation of PTEN, thereby preserving its tumor-suppressive function[4].

Context-Dependent Activation and Inhibition

The decision between activation and inhibition of the PI3K/Akt pathway by this compound appears to be influenced by several factors:

-

Cell Type: In endothelial cells, this compound has been shown to activate the PI3K/Akt pathway, promoting endothelial nitric oxide synthase (eNOS) activity and cell survival[6]. In contrast, in many cancer cell lines, this compound inhibits the PI3K/Akt pathway, leading to apoptosis and reduced proliferation[2][7]. Skeletal muscle fibers also exhibit a differential response, with this compound increasing Akt phosphorylation in the soleus muscle but decreasing it in the gastrocnemius muscle[8][9][10].

-

Concentration: The concentration of this compound is a critical determinant of its effect. Lower, clinically relevant concentrations (nanomolar range) are often associated with the activation of pro-survival pathways in non-cancerous cells, whereas higher, supra-pharmacological concentrations (micromolar range) tend to induce inhibitory and pro-apoptotic effects, particularly in cancer cells[6][11][12].

-

Presence of Other Stimuli: The effect of this compound can be modulated by the presence of other signaling molecules. For instance, this compound has been shown to blunt the EGF-stimulated phosphorylation of Akt in breast cancer cells[2].

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound on key components of the PI3K/Akt signaling pathway.

Table 1: Effect of this compound on Akt Phosphorylation

| Cell Line/Model | This compound Concentration | Treatment Duration | Change in p-Akt Levels | Reference |

| Leukemia Cells (K562, HL-60, Jurkat) | 1, 5, 10 µmol/L | 24 hours | Dose-dependent decrease | [7] |

| Breast Cancer Cells (MDA-MB-231) | 4 µM | 48 hours | Decreased p-Akt | [5] |

| Breast Cancer Cells (MCF-7) | 2 µM | 48 hours | Decreased p-Akt | [5] |

| Ovarian Cancer Cells (Hey, SKOV3) | Various doses | 24 hours | Dose-dependent decrease in p-Akt | [13] |

| Rat Gastrocnemius Muscle | 50 mg/kg/day | Not specified | Decreased P-Akt/Akt ratio | [9] |

| Rat Soleus Muscle | 50 mg/kg/day | Not specified | Increased P-Akt/Akt ratio | [9] |

| Cardiac Myocytes | 10 µM | 48 hours | Reduced Akt phosphorylation | [14] |

Table 2: Effect of this compound on Downstream Targets

| Cell Line/Model | This compound Concentration | Treatment Duration | Downstream Target | Change in Phosphorylation/Expression | Reference |

| Leukemia Cells (K562, HL-60, Jurkat) | 1, 5, 10 µmol/L | 24 hours | PI3K | Dose-dependent decrease | [7] |

| HepG2 Cells | Not specified | Not specified | p-GSK-3β | Decreased | [1] |

| Hippocampus (mice) | 0.1 mg/kg | Acute | p-Akt, p-GSK-3β, p-mTOR | Increased | [15] |

| Cardiac Myocytes | 10 µM | 48 hours | mTOR signaling | Inhibited | [14] |

| Hepatocellular Carcinoma (HepG2) | Not specified | Not specified | PI3K, Akt, mTOR | Decreased | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the PI3K/Akt signaling pathway.

Cell Culture and this compound Treatment

-

Cell Lines: Choose appropriate cell lines based on the research question (e.g., endothelial cells like HUVECs for cardiovascular studies, cancer cell lines like MCF-7 or PC3 for oncology research).

-

Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound (calcium salt) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Western Blotting for Phosphorylated Proteins

Western blotting is the most common technique to quantify changes in protein phosphorylation.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[18][19].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[18][20].

-

Immunoblotting:

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. BSA is generally preferred over non-fat milk for detecting phosphoproteins to avoid background from casein phosphorylation[21][22].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-p-Akt Ser473, anti-p-mTOR) and the total forms of these proteins overnight at 4°C[18][20].

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels to account for any variations in protein loading[19][22].

Immunoprecipitation (IP)

IP is used to isolate a specific protein and its binding partners from a complex mixture, which is useful for studying protein-protein interactions within the PI3K/Akt pathway.

-